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Compound of Interest

Compound Name:
5-(5-Bromo-2-thienyl)-5-oxovaleric

acid

Cat. No.: B1648987 Get Quote

Executive Summary
This technical guide compares the bioactivity profile of Valeric Acid (Pentanoic Acid) against its

brominated analogues, specifically 2-Bromo-valeric acid (

-bromo) and 5-Bromo-valeric acid (

-bromo).

While Valeric Acid serves as a natural Short-Chain Fatty Acid (SCFA) with established Histone

Deacetylase (HDAC) inhibitory activity, bromination fundamentally alters the

pharmacodynamics:

Valeric Acid (VA): Acts as a reversible HDAC inhibitor and metabolic substrate. It is a

baseline therapeutic candidate for epigenetic modulation in cancer and epilepsy.

5-Bromo-valeric acid (5-BVA): Exhibits superior antimicrobial potency, functioning as a direct

bactericidal agent and a critical linker in the synthesis of complex HDAC inhibitors (e.g.,

hydroxamic acid derivatives).

2-Bromo-valeric acid (2-BVA): Primarily a reactive alkylating intermediate. Its ester

derivatives show anti-inflammatory potential via prostaglandin synthesis inhibition, but the

free acid is characterized by higher cytotoxicity and corrosivity compared to the non-

halogenated parent.
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Physicochemical & Reactivity Profile
The introduction of a bromine atom introduces significant lipophilic and electronic changes. The

-position (C2) bromination increases acidity (lower pKa) due to the inductive electron-
withdrawing effect, while

-position (C5) bromination enhances lipophilicity and alkylating potential.

Feature Valeric Acid (VA)
2-Bromo-valeric
Acid (2-BVA)

5-Bromo-valeric
Acid (5-BVA)

Structure

Molecular Weight 102.13 g/mol 181.03 g/mol 181.03 g/mol

pKa (approx.) 4.82 ~2.97 (Stronger Acid) ~4.7 (Similar to VA)

Reactivity Class

Weak Acid,

Nucleophile (at

-C)

Electrophile (

-halo acid)

Electrophile (Alkyl

halide)

Primary Bioactivity
HDAC Inhibition,

GABA modulation

Anti-inflammatory

(esters), Toxic

Antimicrobial,

Antifungal

Toxicity
Low (LD50 ~1720

mg/kg)

High (Corrosive,

Alkylating)
Moderate (Irritant)

Mechanistic Comparison
A. Histone Deacetylase (HDAC) Inhibition
Valeric Acid functions as a zinc-binding group (ZBG) mimic. It fits into the hydrophobic pocket

of Class I HDACs, chelating the

ion required for deacetylation. This results in hyperacetylation of histones (H3/H4), reactivating
silenced tumor suppressor genes (e.g., p21).

VA Potency: Moderate.[1] IC50 values range from 0.9 mM to 1.6 mM in liver cancer lines

(HepG2, Hep3B), though some specific assays suggest potency up to 16.6 µM against

HDAC3.
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Brominated Analogues: Simple brominated acids are generally inferior HDAC inhibitors

compared to VA or Valproic Acid (VPA). The bulky bromine atom can sterically hinder the

zinc-binding pocket. However, 5-BVA is extensively used as a "linker" to attach high-affinity

"caps" (e.g., hydroxamic acids) to the ZBG, creating nanomolar-potency inhibitors.

B. Antimicrobial & Anti-inflammatory Activity
5-Bromo-valeric acid displays intrinsic antimicrobial properties distinct from the HDAC

mechanism.

Mechanism: Likely membrane disruption and non-specific alkylation of bacterial proteins.

Efficacy: 5-BVA has shown superior antibacterial activity against S. aureus and E. coli

compared to some of its own peptide conjugates. It also exhibits antifungal activity against C.

albicans.

2-Bromo-valeric acid (specifically its ethyl ester) has been implicated in prostaglandin synthesis

inhibition, offering an anti-inflammatory pathway distinct from the epigenetic mechanism of VA.

Visualization: Signaling & Mechanism
The following diagram illustrates the divergent pathways of Valeric Acid (Epigenetic) versus 5-

BVA (Antimicrobial/Synthetic).
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Caption: Divergent bioactivity pathways: VA targets nuclear HDACs, 5-BVA targets microbial

integrity, and 2-BVA modulates inflammation.

Experimental Data Summary
The following table synthesizes experimental IC50 (inhibitory concentration) and MIC (minimum

inhibitory concentration) data from comparative studies.
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Compound
Target /
Organism

Activity Metric Value Notes

Valeric Acid
HDAC (HepG2

Cells)
IC50 0.95 mM

Moderate

antiproliferative

effect.

Valeric Acid
HDAC3

(Predicted)
IC50 16.6 µM

High specificity

predicted in

prostate cancer

models.

Valeric Acid E. coli MIC
2000 - 2800

mg/L

Weak

antimicrobial

activity.

5-Bromo-valeric

Acid
S. aureus Zone of Inhibition High

More potent than

peptide

conjugates.

5-Bromo-valeric

Acid
C. albicans

Antifungal

Activity
Active

Activity declines

when conjugated

to peptides.

2-BVA (Ethyl

Ester)

Prostaglandin

Synthesis
Inhibition Active

Specific anti-

inflammatory

activity reported.

Experimental Protocols
Protocol A: HDAC Inhibition Assay (Fluorometric)
Use this protocol to validate the epigenetic potency of Valeric Acid vs. analogues.

Reagent Prep: Prepare 10 mM stock solutions of Valeric Acid and 5-BVA in DMSO. Dilute to

working concentrations (1 µM – 10 mM) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM

NaCl, 2.7 mM KCl, 1 mM

).
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Enzyme Incubation:

Add 10 µL of recombinant HDAC1 or Nuclear Extract (e.g., HeLa) to a 96-well black plate.

Add 10 µL of test compound (VA or BVA).

Incubate at 37°C for 30 minutes to allow equilibrium binding.

Substrate Addition: Add 20 µL of fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Incubate for

30–60 minutes at 37°C.

Developer Step: Add 50 µL of trypsin/developer solution to release the fluorophore from

deacetylated substrate. Incubate 15 mins.

Detection: Read fluorescence at Ex/Em = 360/460 nm.

Analysis: Calculate % Inhibition relative to DMSO control (0%) and Trichostatin A (100%).

Protocol B: Antimicrobial Susceptibility (Broth
Microdilution)
Use this protocol to quantify the bactericidal effect of 5-BVA.

Inoculum: Prepare E. coli or S. aureus suspension to

CFU/mL in Mueller-Hinton Broth.

Plate Setup: Dispense 100 µL of broth into a 96-well plate.

Serial Dilution: Add 100 µL of 5-BVA (start at 10 mg/mL neutralized to pH 7.0) to column 1.[2]

[3] Perform 2-fold serial dilutions across the plate.

Incubation: Add 100 µL of bacterial inoculum to all wells. Incubate at 37°C for 18–24 hours.

Readout: The MIC is the lowest concentration showing no visible turbidity. Confirm by plating

10 µL on agar (MBC determination).

Synthesis Workflow Visualization
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The following diagram outlines the synthetic utility of these analogues in drug development.
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Caption: Synthetic route from Cyclopentanone to 5-BVA and its divergence into direct

antimicrobial use or drug conjugation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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